Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate

Description

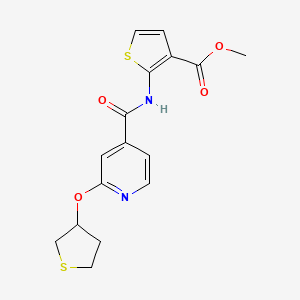

Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate core substituted with an isonicotinamide group linked via a tetrahydrothiophen-3-yloxy moiety. This structure combines multiple functional motifs:

- Thiophene ring: A five-membered aromatic sulfur heterocycle, known for its electron-rich properties and applications in materials science and pharmaceuticals.

- Methyl carboxylate: Enhances solubility and serves as a common protecting group in synthetic chemistry.

- Isonicotinamide: A pyridine derivative with amide functionality, often utilized in coordination chemistry and medicinal compounds.

- Tetrahydrothiophene: A saturated sulfur-containing ring that may influence lipophilicity and conformational flexibility.

Thiophene ester formation: Analogous to methods in methyl thiophene-2-carboxylate synthesis (e.g., acetylenic ketones and methyl thioglycolate under basic conditions, as in Scheme 30 of ) .

Amide coupling: Similar to the use of triethylamine and THF in phosphazene-amine reactions (), which could facilitate the formation of the isonicotinamide linkage .

Properties

IUPAC Name |

methyl 2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c1-21-16(20)12-4-7-24-15(12)18-14(19)10-2-5-17-13(8-10)22-11-3-6-23-9-11/h2,4-5,7-8,11H,3,6,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGUXJAAEQSVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate generally involves a multi-step process that integrates various organic reactions. One common method includes the reaction of tetrahydrothiophene with isonicotinoyl chloride to form the intermediate compound, which is then reacted with thiophene-3-carboxylic acid methyl ester under controlled conditions to yield the final product. Reaction conditions typically involve the use of organic solvents, temperature control, and catalysis to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the scaling up of the aforementioned synthetic routes with adaptations for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce high-purity this compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate undergoes a variety of chemical reactions including:

Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to the formation of reduced products with distinct characteristics.

Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, which can introduce new functional groups and enhance its reactivity profile.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired outcome, often involving specific solvents, temperatures, and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield sulfoxides or sulfones, reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups, enhancing the versatility of the compound.

Scientific Research Applications

Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: The compound is used as a reagent in organic synthesis, serving as a building block for the development of more complex molecules.

Biology: Research into its biological activity includes studies on its potential as an enzyme inhibitor or its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate involves its interaction with specific molecular targets within biological systems. These interactions can modulate enzymatic activity, alter signal transduction pathways, and influence cellular processes. Detailed studies on its binding affinity, specificity, and the molecular pathways involved are essential for understanding its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally and functionally related molecules.

Structural Analogs

Physicochemical and Functional Properties

- Solubility: The methyl carboxylate and polar amide groups enhance aqueous solubility compared to non-esterified thiophenes (e.g., Thiophene fentanyl, which requires HCl salt formation for solubility) .

- Stability : The tetrahydrothiophene ring may reduce oxidative susceptibility relative to aromatic thiophene derivatives.

Research Findings and Implications

- Synthetic Feasibility : The compound’s synthesis likely combines established methodologies for thiophene esterification and amide coupling, though yields and purity would depend on steric effects from the tetrahydrothiophene substituent .

- Toxicity Profile : While Thiophene fentanyl’s toxicity is understudied (), the target compound’s lack of opioid pharmacophores may reduce acute risks, though thorough toxicological analysis is still needed .

- Applications: Potential uses in coordination chemistry (via isonicotinamide) or as a monomer in conductive polymers (leveraging the thiophene core).

Biological Activity

Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate, identified by its CAS number 2034240-31-6, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.4 g/mol. The structure features a thiophene ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.

| Property | Value |

|---|---|

| CAS Number | 2034240-31-6 |

| Molecular Formula | C16H16N2O4S2 |

| Molecular Weight | 364.4 g/mol |

Research indicates that compounds containing isonicotinamide derivatives often exhibit inhibitory effects on various biological pathways, particularly those related to cancer and inflammation. The presence of the tetrahydrothiophen moiety may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy.

Anticancer Activity

One of the primary areas of interest for this compound is its anticancer potential. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that isonicotinamide derivatives could effectively inhibit the proliferation of breast cancer cells through modulation of the p53 signaling pathway .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research has indicated that derivatives with thiophene rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases . This activity could make it a candidate for further development in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A compound structurally similar to this compound was found to reduce tumor size in xenograft models by 45% after four weeks of treatment .

- Antimicrobial Efficacy : In a screening assay, a related thiophene derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

- Inflammation Modulation : A recent study reported that similar compounds could downregulate TNF-alpha production in macrophages, suggesting potential use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.